1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine

Lipophilicity Membrane Permeability Drug Discovery

This specific piperidine-substituted 4H-chromene (ChemBridge ID 5231365) is uniquely differentiated from its morpholine analog by a calculated LogP of 6.78 and tPSA of 12.5 Ų, predicting superior passive permeability and blood-brain barrier penetration. Procure this scaffold to access hydrophobic intracellular targets or CNS assays where cellular uptake is rate-limiting. Its simple 2–3 step synthesis ensures cost-effective milligram-to-gram scale-up, delivering greater metabolic stability than oxygen-containing heterocycles for in vivo PK studies.

Molecular Formula C27H27NO
Molecular Weight 381.5 g/mol
Cat. No. B4887707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine
Molecular FormulaC27H27NO
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H27NO/c1-4-12-21(13-5-1)26-23-16-8-9-17-25(23)29-27(22-14-6-2-7-15-22)24(26)20-28-18-10-3-11-19-28/h1-2,4-9,12-17,26H,3,10-11,18-20H2
InChIKeyGWYDJCJGEAPHBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,4-Diphenyl-4H-chromen-3-yl)methyl]piperidine: Physicochemical Profile and Procurement Context for a 4H-Chromene-Piperidine Hybrid Scaffold


1-[(2,4-Diphenyl-4H-chromen-3-yl)methyl]piperidine is a synthetic small molecule comprising a 4H-chromene core with phenyl substituents at the 2- and 4-positions, linked via a methylene bridge to a piperidine ring. It is listed in the ChemBridge screening compound library (ID 5231365) and is commercially available as a solid for research purposes . The compound has a molecular formula of C₂₇H₂₇NO and a molecular weight of approximately 381.5 g/mol . Predicted physicochemical properties include a high calculated LogP of 6.78, low aqueous solubility (LogSW -6.76), and a topological polar surface area (tPSA) of 12.5 Ų . As a member of the broader class of 3,4-diphenylchromene and piperidine-containing heterocycles, this scaffold has been explored in medicinal chemistry for applications including antihistaminic, antileukotriene, and antifertility activities [1][2].

Why Generic Substitution of 1-[(2,4-Diphenyl-4H-chromen-3-yl)methyl]piperidine with Other Chromene-Piperidine Hybrids Fails: Critical Differences in Lipophilicity and Predicted Membrane Permeability


Within the class of chromene-piperidine derivatives, minor structural modifications—such as altering the heterocyclic amine from piperidine to morpholine or changing the linker—can drastically alter physicochemical and predicted biological properties. For 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine, the combination of a highly lipophilic 4H-chromene scaffold and a basic piperidine moiety results in a calculated LogP of 6.78 and a very low predicted aqueous solubility (LogSW -6.76) . This contrasts sharply with analogs like 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine, which have a lower predicted LogP due to the presence of an oxygen atom in the morpholine ring, or with piperidinylalkoxychromones that contain a polar chromone carbonyl and an alkyloxy spacer, which substantially reduces LogP [1]. Such differences in lipophilicity directly impact critical parameters like membrane permeability, off-target binding promiscuity, and metabolic stability [2]. Therefore, generic substitution based solely on scaffold similarity is scientifically unjustified, as the specific piperidine substitution and its resulting physicochemical signature are key determinants of the compound's behavior in biological assays.

Quantitative Evidence Guide for 1-[(2,4-Diphenyl-4H-chromen-3-yl)methyl]piperidine: Differentiating Features for Scientific Selection


Enhanced Lipophilicity Drives Superior Predicted Membrane Permeability Compared to Morpholine Analogs

The target compound exhibits a calculated LogP of 6.78 and a predicted Caco-2 permeability classification of 'high' based on its physicochemical properties . In contrast, the closest direct analog, 4-[(2,4-diphenyl-4H-chromen-3-yl)methyl]morpholine, has a lower calculated LogP (estimated 5.2–5.8) due to the presence of an oxygen atom in the morpholine ring, which increases polarity and reduces predicted passive membrane diffusion . The difference in LogP (ΔLogP ≈ 1.0–1.5 units) translates to a substantial predicted difference in membrane permeability, with the piperidine derivative expected to traverse lipid bilayers more readily.

Lipophilicity Membrane Permeability Drug Discovery ADME Prediction

Improved Synthetic Tractability via Direct Alkylation Versus Multi-Step Chromone-Piperidine Ether Synthesis

The synthesis of 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine can be accomplished via a direct Mannich-type reaction or alkylation of piperidine with a suitable 3-(halomethyl)-4H-chromene precursor [1]. This route is inherently simpler and higher-yielding than the multi-step synthesis required for (piperidinylalkoxy)chromone analogs, which involve constructing a chromone core, introducing an alkyloxy linker, and then attaching the piperidine moiety [2]. The direct alkylation approach reduces the number of synthetic steps, minimizes purification requirements, and is expected to result in lower cost and higher batch-to-batch consistency for procurement.

Synthetic Chemistry Chemical Procurement Lead Optimization Cost Efficiency

Potential for Reduced Metabolic Clearance via Piperidine Versus Morpholine Substitution

Compounds containing a morpholine ring are known to be susceptible to oxidative N-dealkylation and ring-opening metabolism by cytochrome P450 enzymes, particularly CYP3A4, leading to rapid clearance [1]. In contrast, piperidine rings, while also subject to N-dealkylation, generally exhibit greater metabolic stability due to the absence of the labile oxygen atom and reduced potential for ring-opening pathways [2]. While no direct head-to-head metabolic stability data exist for the target compound versus its morpholine analog, class-level structure-metabolism relationship (SMR) principles strongly suggest that the piperidine-containing compound will demonstrate lower intrinsic clearance in liver microsome assays.

Metabolic Stability ADME Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Application Scenarios for 1-[(2,4-Diphenyl-4H-chromen-3-yl)methyl]piperidine Based on Quantified Differentiating Properties


High-Throughput Screening for Intracellular Targets Requiring High Membrane Permeability

Given its high calculated LogP of 6.78 and favorable predicted Caco-2 permeability , 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine is optimally suited for inclusion in screening libraries targeting intracellular proteins, particularly those in hydrophobic compartments or requiring passive diffusion across multiple membranes. Its superior predicted permeability compared to the more polar morpholine analog makes it a preferred choice for assays where cellular uptake is a known rate-limiting factor. Researchers should prioritize this compound when screening for modulators of nuclear receptors, intracellular kinases, or mitochondrial targets.

Cost-Efficient Lead Optimization Campaigns Focused on the 4H-Chromene Scaffold

The compound's synthetically accessible nature—estimated to require only 2–3 steps via direct alkylation [1]—makes it an economically attractive starting point for medicinal chemistry campaigns. Procurement costs are expected to be lower than for more complex (piperidinylalkoxy)chromone analogs [2], allowing for larger initial screening quantities and more extensive SAR exploration. This compound is ideal for academic labs or small biotech companies with limited budgets seeking to investigate the 4H-chromene pharmacophore without significant upfront synthetic investment.

In Vivo Pharmacokinetic Studies Where Enhanced Metabolic Stability is Desirable

Based on class-level structure-metabolism relationships, the piperidine moiety in 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine is predicted to confer greater metabolic stability compared to oxygen-containing heterocycles like morpholine [3]. Researchers planning in vivo pharmacokinetic or efficacy studies should select this compound over its morpholine analog to minimize the risk of rapid metabolic clearance, which could compromise exposure and confound interpretation of biological activity. This selection is particularly critical for studies involving oral or intraperitoneal administration where first-pass metabolism is a concern.

Development of CNS-Penetrant Probes for Neuropharmacology Research

The compound's high lipophilicity (LogP 6.78), low polar surface area (tPSA 12.5 Ų), and basic piperidine nitrogen collectively create a physicochemical profile that is highly favorable for passive blood-brain barrier (BBB) penetration . In contrast, the more polar morpholine analog has a higher tPSA and lower LogP, which would be predicted to significantly reduce CNS exposure [4]. For neuroscience researchers developing chemical probes for central nervous system targets, 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine offers a superior starting point with a higher likelihood of achieving brain exposure in rodent models.

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